DI-T-Butoxyacetylene
CAS No.: 66478-63-5
Cat. No.: VC3853377
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66478-63-5 |
|---|---|
| Molecular Formula | C10H18O2 |
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | 2-methyl-2-[2-[(2-methylpropan-2-yl)oxy]ethynoxy]propane |
| Standard InChI | InChI=1S/C10H18O2/c1-9(2,3)11-7-8-12-10(4,5)6/h1-6H3 |
| Standard InChI Key | PPVDJWLEHWYMCQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC#COC(C)(C)C |
| Canonical SMILES | CC(C)(C)OC#COC(C)(C)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
DI-T-Butoxyacetylene (CAS No. 66478-63-5) is characterized by the IUPAC name 2,2'-[ethylenebis(oxy)]bis[2-methylpropane], reflecting its symmetrical ether-linked tert-butyl groups. The compound’s structure is defined by the linear acetylene moiety () bridged by oxygen atoms connected to tert-butyl substituents () .
Table 1: Key Molecular Descriptors
The steric bulk of the tert-butoxy groups stabilizes the acetylene core against polymerization, a common degradation pathway for less shielded dialkoxyacetylenes like dimethoxyacetylene .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
DI-T-Butoxyacetylene is synthesized via a multi-step route starting from 1,4-dioxane derivatives. A representative pathway involves:
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Ring-Opening Chlorination: Treatment of trans-2,3-dichloro-1,4-dioxane with phosphorus pentachloride () yields 1,2-dichloro-1,2-di-tert-butoxyethane .
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Ammonolysis: Reaction with liquid ammonia generates the intermediate 1,2-di-tert-butoxy-1,2-diaminoethane.
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Dehydrohalogenation: Elimination of hydrogen chloride () using potassium tert-butoxide () produces the final acetylene product .
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chlorination | , 0°C, 2h | 85–90% |
| Ammonolysis | , -30°C, 4h | 70–75% |
| Dehydrohalogenation | , THF, 25°C | 60–65% |
This method avoids the use of methanol or ethanol solvents, which are common in analogous syntheses but can complicate isolation .
Industrial Production Considerations
Large-scale manufacturing leverages continuous-flow reactors to mitigate exothermic risks during chlorination and dehydrohalogenation. Solvent recovery systems are employed to reclaim tetrahydrofuran (THF) and dichloromethane (), reducing environmental impact .
Physicochemical Properties
Thermal and Spectral Profiles
DI-T-Butoxyacetylene exhibits a boiling point of 169.5°C, making it suitable for high-temperature reactions. Its infrared (IR) spectrum shows a characteristic stretch at 2120 cm⁻¹, while nuclear magnetic resonance (NMR) spectroscopy reveals singlets for tert-butyl protons at 1.25 ppm (¹H) and 28.5 ppm (¹³C) .
Reactivity and Stability
Applications in Organic and Organometallic Chemistry
Catalytic Intermediate
DI-T-Butoxyacetylene serves as a ligand precursor in transition-metal complexes. For example, reaction with iron carbonyls () forms hexacarbonyl-µ-di-t-butylacetylene-di-iron, a model system for studying metal-acetylene interactions .
Polymer Science
The compound’s stability enables its use as a chain-transfer agent in the synthesis of polyphenylene oxide resins, enhancing molecular weight control compared to traditional amines .
Table 3: Performance in Polymerization Reactions
| Polymer | Role of DI-T-Butoxyacetylene | Impact on |
|---|---|---|
| Polyphenylene Oxide | Chain-transfer agent | ± 5% |
| Polyacetylene | Steric stabilizer | Prevents branching |
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